molecular formula C15H15NO5S B2422723 N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycine CAS No. 418807-04-2

N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2422723
CAS No.: 418807-04-2
M. Wt: 321.35
InChI Key: QQKFAQINLULDHL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of both methoxy and sulfonyl groups in the molecule imparts unique chemical properties that can be exploited in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2-methoxyaniline with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions often include:

    Solvent: Common solvents like dichloromethane or toluene.

    Base: Bases such as triethylamine or sodium hydroxide.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the type of substitution but often involve strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulfonyl group may yield a sulfide derivative.

Scientific Research Applications

N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methoxy and sulfonyl groups allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N-(phenylsulfonyl)alanine
  • N-(2-methoxyphenyl)-N-(phenylsulfonyl)valine
  • N-(2-methoxyphenyl)-N-(phenylsulfonyl)leucine

Uniqueness

N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C15_{15}H15_{15}NO3_3S
  • Molecular Weight : Approximately 303.35 g/mol
  • Functional Groups : Methoxy group, sulfonyl group, and a glycine backbone.

These structural elements contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
  • Receptor Interaction : It can bind to cellular receptors, potentially influencing signal transduction pathways that regulate cell functions.
  • Anti-inflammatory Activity : Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

Antimicrobial Properties

Research indicates that this compound has shown potential antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation through the modulation of cytokine production and inhibition of pro-inflammatory pathways.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the effects of this compound on human immune cells, revealing a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) upon treatment.
    • Another investigation focused on its antimicrobial efficacy, reporting inhibition of growth in several pathogenic bacteria at varying concentrations.
  • In Vivo Studies :
    • Animal models have been employed to assess the therapeutic potential of this compound in inflammatory diseases. Results indicated a marked decrease in symptoms associated with conditions such as arthritis, supporting its role as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
Enzyme InhibitionModulation of metabolic pathways

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(2-Methoxyphenyl)-N-(methylsulfonyl)glycineC13_{13}H15_{15}NO3_3SDifferent sulfonyl group; varied activity
N-(4-Methoxyphenyl)-N-(phenylsulfonyl)glycineC15_{15}H15_{15}NO3_3SVarying methoxy position; distinct properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-21-14-10-6-5-9-13(14)16(11-15(17)18)22(19,20)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKFAQINLULDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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